molecular formula C21H17Cl2N3O2S B2682458 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 919708-40-0

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No. B2682458
CAS RN: 919708-40-0
M. Wt: 446.35
InChI Key: QSOALVNWAYNIAD-UHFFFAOYSA-N
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Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H17Cl2N3O2S and its molecular weight is 446.35. The purity is usually 95%.
BenchChem offers high-quality (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of related compounds, such as thieno[2,3-b]-thiophene derivatives and thiazole analogues, highlights the interest in developing novel chemical entities with potential pharmaceutical applications. The facile synthesis of new thieno[2,3-b]-thiophene derivatives explores versatile, readily accessible diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate for creating compounds incorporating a thieno-[2,3-b]thiophene moiety, suggesting methodologies that could be applied to the synthesis of the compound (Mabkhot et al., 2010).

Antioxidant Activity

Compounds with thiazole moieties have been synthesized and evaluated for their in vitro antioxidant activity, highlighting the potential for similar compounds to serve as potent antioxidant agents. This suggests that research into similar compounds, including the specified chemical entity, could focus on evaluating their efficacy as antioxidants (Reddy et al., 2015).

Computational and DFT Studies

Computational and density functional theory (DFT) studies on related compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, provide insights into their structural optimization, bonding features, and vibrational wave numbers. These studies offer a framework for understanding the molecular structure and properties of novel compounds, potentially guiding the synthesis and application of the compound of interest (Shahana & Yardily, 2020).

Antibacterial Activities

Research into the synthesis and antibacterial activities of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones underscores the ongoing interest in developing new compounds with potential applications in combating bacterial infections. This area of research may offer insights into the potential applications of the specified compound in addressing microbial resistance and developing new antibiotics (Chandra et al., 2020).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O2S/c1-13-18(19(25-28-13)15-7-3-5-9-17(15)23)20(27)26-11-10-24-21(26)29-12-14-6-2-4-8-16(14)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOALVNWAYNIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

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